molecular formula C13H11NO2 B582306 5-(p-Tolyl)picolinic acid CAS No. 1225956-67-1

5-(p-Tolyl)picolinic acid

Número de catálogo: B582306
Número CAS: 1225956-67-1
Peso molecular: 213.236
Clave InChI: PYNSPFQIGYWYOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(p-Tolyl)picolinic acid (IUPAC: 5-(4-methylphenyl)pyridine-2-carboxylic acid) is a heterocyclic compound featuring a picolinic acid backbone substituted with a para-methylphenyl group at the 5-position. It is synthesized via Suzuki-Miyaura cross-coupling between 5-bromopicolinic acid and 4-methylphenyl boronic acid, yielding a white solid with 56% efficiency and >95% purity . Key spectral data include:

  • ¹H NMR: δ 9.00 (d, 1H), 8.22 (dd, 1H), 7.70 (d, 2H), 7.34 (d, 2H), 2.36 ppm (s, 3H).
  • ¹³C NMR: δ 166.0 (carboxylic acid C=O), 20.7 ppm (methyl group) . The compound is commercially available (10+ suppliers) and has applications in drug discovery, notably as a precursor for antileishmanial diacyl-hydrazide derivatives .

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling: The Primary Synthetic Route

The most widely documented method for synthesizing 5-(p-Tolyl)picolinic acid involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that facilitates carbon-carbon bond formation between aryl halides and boronic acids . This approach leverages the reactivity of 5-bromopicolinic acid as the starting material, which undergoes coupling with 4-methylphenyl boronic acid to introduce the p-tolyl group.

Advantages and Limitations

The Suzuki method offers high regioselectivity, enabling precise introduction of the p-tolyl group at position 5 of the pyridine ring. However, challenges include:

  • Sensitivity to moisture and oxygen, necessitating anhydrous and inert conditions.

  • Potential homocoupling of the boronic acid, which reduces efficiency.

  • Requirement for costly palladium catalysts, though ligand systems like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) improve turnover numbers .

Alternative Synthetic Strategies

Multi-Component Reactions (MCRs)

MCRs, such as the Knorr cyclization or Claisen condensation, could theoretically assemble the picolinic acid backbone with pre-installed substituents. For instance:

  • Knorr Cyclization : Condensation of a β-ketoester with an amine to form the pyridine core .

  • Claisen Condensation : Coupling of ethyl formate with acetophenone derivatives to generate α,β-unsaturated ketones, followed by cyclization .

These methods remain speculative for this compound but are validated for structurally related compounds .

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Reagent Yield Key Advantages Limitations
Suzuki-Miyaura Coupling5-Bromopicolinic acidPd(PPh₃)₄, Na₂CO₃60–85%*High regioselectivity, mild conditionsCostly catalysts, sensitivity to oxygen
NAS5-Fluoropicolinic acidp-TolylMgBr<50%*No transition metals requiredLow efficiency for electron-deficient rings
MCRsβ-Ketoesters, aminesAcid/base catalystsN/ASingle-step backbone assemblyUnproven for target compound

*Estimated based on analogous reactions .

Optimization and Scalability Considerations

Catalyst Recycling

Recent advances in heterogeneous catalysis, such as immobilized palladium on carbon (Pd/C) or magnetic nanoparticles, could reduce costs and improve scalability for Suzuki reactions .

Green Chemistry Approaches

Water-based Suzuki couplings, utilizing surfactants like TPGS-750-M, enhance sustainability while maintaining efficiency .

Purification Techniques

Chromatographic methods (e.g., silica gel column chromatography) remain standard, though crystallization from ethanol/water mixtures offers a scalable alternative .

Análisis De Reacciones Químicas

Types of Reactions

5-(p-Tolyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

5-(p-Tolyl)picolinic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-(p-Tolyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The biological and physicochemical properties of picolinic acid derivatives are highly dependent on the electronic and steric nature of substituents on the aryl group.

Compound Substituent(s) Key Properties Reference
5-(p-Tolyl)picolinic acid 4-methylphenyl Antileishmanial precursor; moderate solubility in DMSO; stable in solid state
qy17 4-butylphenyl Superior antibacterial activity against Enterococcus faecium; enhanced solubility and stability vs. qy20
qy20 4-(tert-butyl)phenyl Lower antibacterial efficacy; reduced solubility due to bulky tert-butyl group
5-(4-cyanophenyl) 4-cyanophenyl High electron-withdrawing effect; used in antileishmanial diacyl-hydrazides
5-(2-chlorophenyl) 2-chlorophenyl Ortho-substitution induces steric hindrance; impacts receptor binding
5-(4-methoxybenzoyl) 4-methoxybenzoyl Electron-donating methoxy group; modified via NaBH4 reduction for derivatives

Key Findings :

  • Alkyl Chain Length : Linear alkyl groups (e.g., butyl in qy17) improve solubility and antibacterial activity compared to branched analogs (e.g., tert-butyl in qy20) .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano) enhance reactivity in coupling reactions, while electron-donating groups (e.g., methoxy) increase metabolic stability .
  • Substituent Position : Para-substitution (e.g., p-tolyl) optimizes steric compatibility in biological targets compared to ortho- or meta-substituted analogs .

Physicochemical Properties

  • Solubility : qy17’s linear butyl chain improves aqueous solubility (2.5 mg/mL) compared to qy20 (0.8 mg/mL) .
  • Stability: this compound remains stable under ambient conditions, while 5-(4-cyanophenyl)picolinic acid degrades under prolonged UV exposure .

Data Tables

Table 1. Comparative Analysis of Picolinic Acid Derivatives

Compound Substituent Biological Activity Solubility (mg/mL) Synthesis Yield (%) Reference
This compound 4-methylphenyl Antileishmanial precursor 1.2 (DMSO) 56
qy17 4-butylphenyl Antibacterial (MIC: 1.25 µg/mL) 2.5 68
5-(4-cyanophenyl) 4-cyanophenyl Antileishmanial intermediate 0.9 (DMSO) 60
5-(2-methoxyphenyl) 2-methoxyphenyl Not reported 1.8 55
5-(hydroxy(p-tolyl)methyl) Hydroxy-p-tolyl Antifungal lead 3.1 45

Actividad Biológica

5-(p-Tolyl)picolinic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, pharmacological applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of picolinic acids, which are derivatives of pyridine. The presence of the p-tolyl group enhances its lipophilicity and may influence its biological interactions.

Target Interaction : The primary biological target for this compound is zinc finger proteins (ZFPs). These proteins play crucial roles in various cellular processes, including gene expression and signal transduction. The compound binds to ZFPs, altering their structure and disrupting their function by interfering with zinc binding .

Biochemical Pathways : As a metabolite derived from tryptophan via the kynurenine pathway, this compound may participate in several metabolic processes. Its interaction with ZFPs can lead to significant downstream effects on cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines, including lung and breast cancer cells. The compound's mechanism may involve the inhibition of key enzymes involved in cell proliferation .

Study 1: Antiviral Activity

A study evaluated the antiviral effects of this compound against enveloped viruses such as SARS-CoV-2. The results indicated that the compound could inhibit viral replication in vitro, showcasing its potential as an antiviral agent .

Study 2: Antiparasitic Effects

In another study focusing on antiparasitic activity, this compound was tested against Leishmania donovani. The compound demonstrated significant inhibitory effects on the growth of the parasite in macrophage models, indicating its potential as a therapeutic agent for leishmaniasis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be effectively absorbed and distributed within biological systems. Its interaction with various enzymes indicates a complex metabolic pathway that may enhance or diminish its therapeutic effects .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialBroad-spectrum activity
AnticancerInduces apoptosis
AntiviralInhibits viral replication
AntiparasiticInhibits L. donovani growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(p-Tolyl)picolinic acid, and what key parameters influence yield?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions between p-tolylboronic acid and picolinic acid derivatives. Key parameters include catalyst loading (e.g., PdCl₂ adducts ), solvent polarity (polar aprotic solvents enhance reactivity), and reaction temperature (optimized between 80–120°C). Yield improvements (≥70%) are achieved by controlling ligand-to-metal ratios and avoiding moisture-sensitive intermediates.

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazards (e.g., inhalation, dermal exposure risks ). Store in inert atmospheres (<5% O₂) at 2–8°C to prevent degradation. Use fume hoods for synthesis steps involving volatile intermediates. Routine monitoring via FTIR or NMR can detect decomposition byproducts.

Q. What analytical techniques are most reliable for characterizing this compound purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities <0.1%. Confirm structural integrity via 1^1H/13^13C NMR (key signals: aromatic protons at δ 7.2–8.5 ppm, methyl group at δ 2.3 ppm). Quantify trace metals (e.g., residual Pd) using ICP-MS, adhering to thresholds <10 ppm .

Advanced Research Questions

Q. How can catalytic efficiency in synthesizing this compound be optimized while minimizing metal residues?

  • Methodological Answer : Screen ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) to enhance Pd catalyst turnover. Use kinetic studies (Arrhenius plots) to identify rate-limiting steps. Post-synthesis purification via chelating resins (e.g., thiourea-functionalized silica) reduces Pd residues to <5 ppm . Compare catalytic systems using TOF (turnover frequency) and TON (turnover number) metrics.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct meta-analysis of literature data using PICO(T) frameworks to isolate variables (e.g., cell line specificity, assay conditions ). Replicate studies under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound effects. Use multivariate regression to identify confounding factors (e.g., solvent DMSO concentration affecting IC₅₀ values ).

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Validate models against experimental kinetic data (e.g., Hammett plots for substituent effects). Use molecular dynamics simulations to assess solvation effects in non-polar solvents .

Q. Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the enzyme inhibition potential of this compound?

  • Methodological Answer : Include positive controls (e.g., known inhibitors like methotrexate) and negative controls (vehicle-only treatments). Normalize activity data to baseline enzyme kinetics (Vₘₐₓ/Kₘ). Use Bradford assays to confirm protein integrity and rule out false-positive inhibition due to aggregation.

Q. How should researchers design dose-response studies to evaluate toxicity thresholds?

  • Methodological Answer : Apply log-dose spacing (e.g., 0.1–100 μM) to capture sigmoidal curves. Use nonlinear regression (Hill equation) to calculate LD₅₀/EC₅₀. Validate cytotoxicity via dual assays (e.g., MTT for metabolic activity and LDH release for membrane integrity ).

Q. Literature & Data Management

Q. What databases and search strategies are optimal for retrieving peer-reviewed studies on this compound?

  • Methodological Answer : Use Boolean operators in PubMed/Scopus: ("this compound" OR "CAS 4434-13-3") AND (synthesis OR kinetics). Filter by publication type (e.g., "original research") and exclude preprints. Cross-reference patents via SciFinder for synthetic innovations .

Q. How can researchers address gaps in mechanistic data for this compound in existing literature?

  • Methodological Answer : Propose hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant ). Design isotope-labeling experiments (e.g., 14^{14}C-tracking) to elucidate metabolic pathways. Collaborate with computational chemists to generate testable mechanistic models .

Propiedades

IUPAC Name

5-(4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNSPFQIGYWYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679299
Record name 5-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225956-67-1
Record name 5-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.